4-Bromo-N-isobutyl-3-methyl-2-nitroaniline
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Overview
Description
4-Bromo-N-isobutyl-3-methyl-2-nitroaniline is an organic compound with the molecular formula C11H15BrN2O2. This compound is characterized by the presence of a bromine atom, a nitro group, and an aniline moiety, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isobutyl-3-methyl-2-nitroaniline typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isobutyl-3-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3).
Major Products
Reduction: 4-Bromo-N-isobutyl-3-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Bromo-N-isobutyl-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isobutyl-3-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isobutyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the isobutyl and methyl groups.
4-Bromoacetanilide: Contains a bromine atom and an acetanilide moiety.
4-Methyl-2-nitroaniline: Similar nitroaniline structure but with a methyl group instead of a bromine atom.
Uniqueness
4-Bromo-N-isobutyl-3-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isobutyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.
Properties
IUPAC Name |
4-bromo-3-methyl-N-(2-methylpropyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)6-13-10-5-4-9(12)8(3)11(10)14(15)16/h4-5,7,13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNCPORZQFEDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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